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molecular formula C7H5N3S2 B1638276 2,4-Dicyano-3-amino-5-methylthiothiophene

2,4-Dicyano-3-amino-5-methylthiothiophene

Cat. No. B1638276
M. Wt: 195.3 g/mol
InChI Key: XKPNQVGLLYSYFF-UHFFFAOYSA-N
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Patent
US04994485

Procedure details

A concentrated solution of 50 g of KOH in approximately 30 ml of water is slowly added dropwise to a solution of 26.5 g of malonic acid dinitrile in approximately 250 ml of dimethyl formamide to which 45 ml of carbon disulphide have been added. During the addition the mixture is stirred and kept at a temperature of 0°-10° C. by cooling. After 10 minutes, 60.0 g of methyl iodide are slowly added dropwise while stirring and cooling and then, after 30 minutes, 30.5 g of chloroacetonitrile. The cooling bath is removed and 4.0 g of powdered KOH are added, the temperature of the reaction mixture rising to approximately 42° C. After stirring for another hour at 30°-35°° C., 600 ml of water and 100 ml of diethyl ether are added, after which the formed precipitate is sucked off, washed successively with water, isopropyl alcohol and diethyl ether, and dried. The desired product is obtained in a yield of 54.5 g and sublimates at 260° C.
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3]([C:6]#[N:7])[C:4]#[N:5].[CH3:8]I.Cl[CH2:11][C:12]#[N:13].[C:14](=[S:16])=[S:15]>O.CN(C)C=O>[CH3:8][S:15][C:14]1[S:16][C:11]([C:12]#[N:13])=[C:6]([NH2:7])[C:3]=1[C:4]#[N:5] |f:0.1|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
26.5 g
Type
reactant
Smiles
C(C#N)C#N
Name
Quantity
45 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
30.5 g
Type
reactant
Smiles
ClCC#N

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
have been added
ADDITION
Type
ADDITION
Details
During the addition the mixture
CUSTOM
Type
CUSTOM
Details
kept at a temperature of 0°-10° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
after 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
ADDITION
Type
ADDITION
Details
4.0 g of powdered KOH are added
CUSTOM
Type
CUSTOM
Details
rising to approximately 42° C
STIRRING
Type
STIRRING
Details
After stirring for another hour at 30°-35°° C
ADDITION
Type
ADDITION
Details
, 600 ml of water and 100 ml of diethyl ether are added
WASH
Type
WASH
Details
washed successively with water, isopropyl alcohol and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CSC=1SC(=C(C1C#N)N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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